molecular formula C14H19NO2 B2972924 N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide CAS No. 2361656-17-7

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide

Cat. No.: B2972924
CAS No.: 2361656-17-7
M. Wt: 233.311
InChI Key: JCWOBUVFMDBOIO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group, a 2-hydroxypropyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylaniline with 2-hydroxypropyl acrylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the amide bond.

  • Step 1: Formation of 2-hydroxypropyl acrylate

    • React propylene oxide with acrylic acid in the presence of a catalyst such as sulfuric acid.
    • The reaction is carried out at a temperature of around 60-80°C for several hours.
  • Step 2: Amide Formation

    • React 2,6-dimethylaniline with 2-hydroxypropyl acrylate in the presence of triethylamine.
    • The reaction is carried out at room temperature for 12-24 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride; carried out in anhydrous ether at room temperature.

    Substitution: Nitric acid, halogens; carried out in the presence of a catalyst such as sulfuric acid or iron.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of polymers and advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-N-methylprop-2-enamide
  • N-(2,6-Dimethylphenyl)-N-ethylprop-2-enamide
  • N-(2,6-Dimethylphenyl)-N-(2-hydroxyethyl)prop-2-enamide

Uniqueness

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is unique due to the presence of both the 2-hydroxypropyl and prop-2-enamide groups, which confer specific chemical and physical properties. These functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-13(17)15(9-12(4)16)14-10(2)7-6-8-11(14)3/h5-8,12,16H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWOBUVFMDBOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(C)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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